

Synthesis of Bioactive Molecules Featuring the Pyrimidine Scaffold: Application Notes and Protocols

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Compound of Interest

Compound Name: 5-Bromo-4-methoxy-2-(methylthio)pyrimidine

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The pyrimidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules.^[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, enable strong and specific interactions with various biological targets.^[1] This has led to the development of a multitude of clinically successful drugs for a wide range of diseases, including cancer, bacterial and viral infections, and inflammatory conditions.^{[2][3]}

This document provides detailed application notes and experimental protocols for the synthesis of three classes of bioactive molecules based on the pyrimidine scaffold: pyrazolo[3,4-d]pyrimidines as anticancer agents targeting VEGFR-2, 2,4-diaminopyrimidine derivatives as dihydrofolate reductase (DHFR) inhibitors for infectious diseases, and pyrimidine nucleoside analogues as antiviral agents.

Application Note 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives as VEGFR-2 Inhibitors for Cancer Therapy

Introduction:

Pyrazolo[3,4-d]pyrimidines are a class of bicyclic heterocyclic compounds that have shown significant potential as anticancer agents.^[2] Their structural similarity to purines allows them to interact with various enzymes involved in cell proliferation and growth.^{[1][2]} One key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.^[4] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression. This application note details the synthesis of a series of pyrazolo[3,4-d]pyrimidine derivatives and summarizes their biological activity.

Experimental Protocol:

This protocol describes a multi-step synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives with potent anti-cancer and anti-angiogenic activities.^[4]

Step 1: Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (Compound 2)

- To a solution of (1-ethoxyethylidene)malononitrile (1 mmol) in ethanol (20 mL), add phenylhydrazine (1 mmol).
- Reflux the reaction mixture for 4 hours.
- After cooling, the solid product is collected by filtration, washed with cold ethanol, and dried to afford the desired product.

Step 2: Synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Compound 3)

- A mixture of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1 mmol) and formamide (10 mL) is heated at 180 °C for 5 hours.
- The reaction mixture is then cooled to room temperature and poured into ice-water.
- The resulting precipitate is filtered, washed with water, and recrystallized from ethanol.

Step 3: Synthesis of 4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Compound 4)

- A suspension of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1 mmol) in phosphoryl chloride (5 mL) is refluxed for 3 hours.

- The excess phosphoryl chloride is removed under reduced pressure.
- The residue is poured into crushed ice and neutralized with a saturated sodium bicarbonate solution.
- The solid product is collected by filtration, washed with water, and dried.

Step 4: General Procedure for the Synthesis of N-substituted-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines (Compounds 12a-d)

- To a solution of 4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1 mmol) in 2-propanol (15 mL), add the appropriate substituted aniline (1.2 mmol) and a catalytic amount of concentrated hydrochloric acid.
- The reaction mixture is refluxed for 8-12 hours.
- After cooling, the solvent is evaporated, and the residue is treated with a dilute ammonium hydroxide solution.
- The resulting solid is filtered, washed with water, and purified by recrystallization from an appropriate solvent.

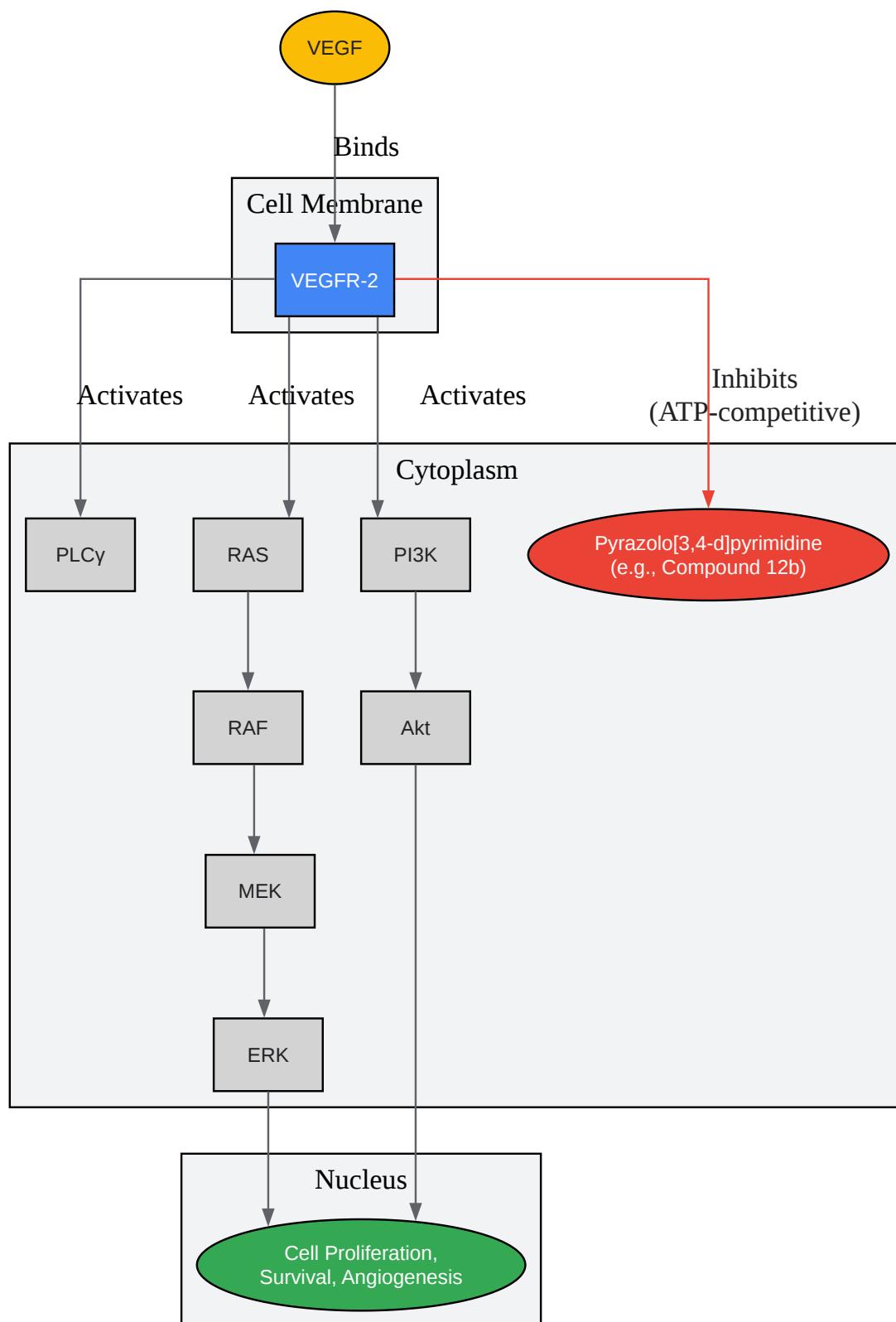
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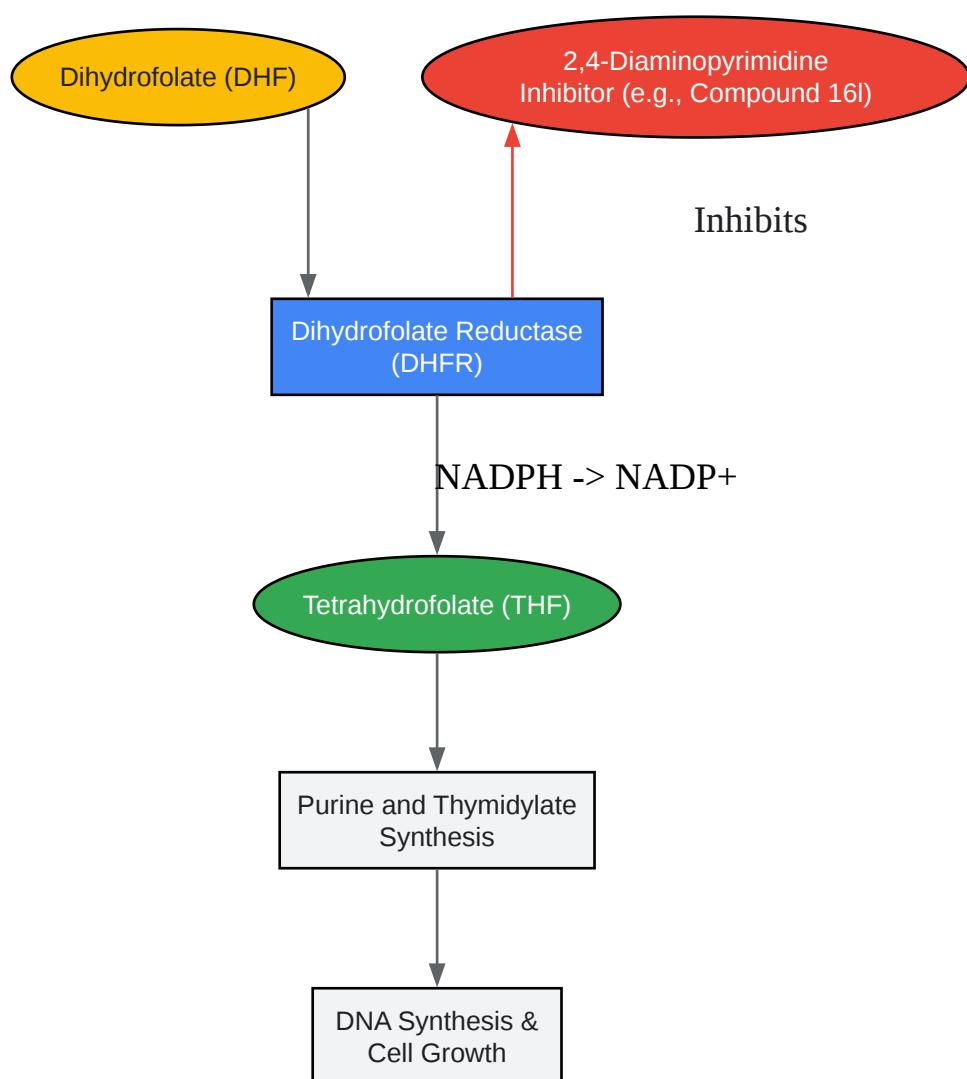
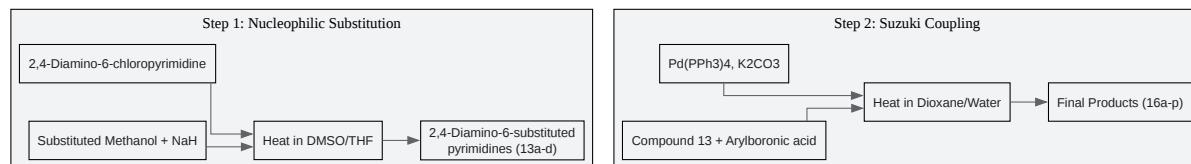
Table 1: Synthetic Yields and Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives (12a-d)

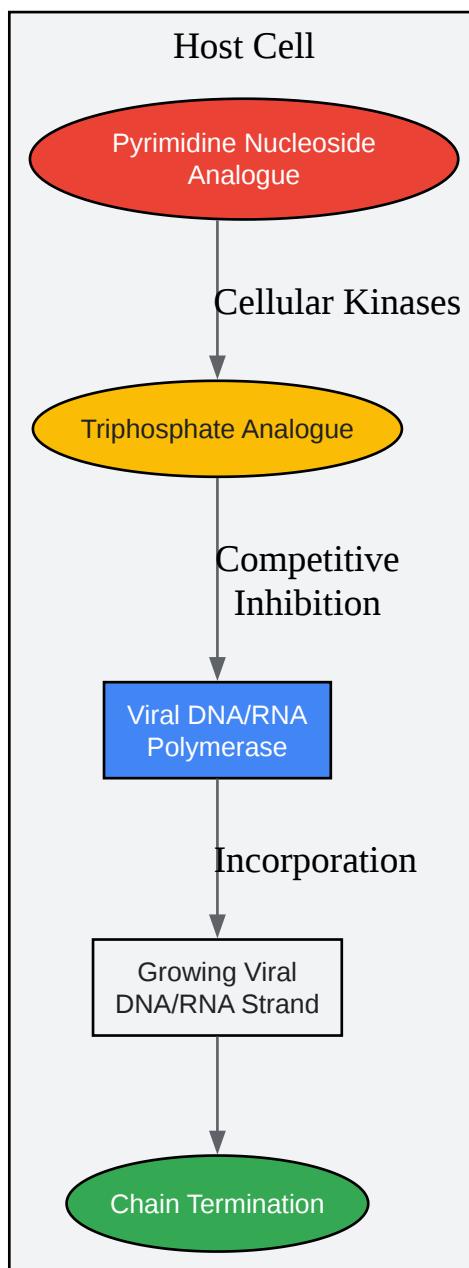
Compound	Substituent (R)	Yield (%)	VEGFR-2 IC50 (µM)[4]	MDA-MB-468 IC50 (µM)[4]	T-47D IC50 (µM)[4]
12a	4-methoxy	78	> 10	5.831 ± 0.25	6.245 ± 0.31
12b	4-chloro	85	0.063 ± 0.003	3.343 ± 0.13	4.792 ± 0.21
12c	4-methyl	82	0.098 ± 0.005	4.112 ± 0.18	5.033 ± 0.24
12d	4-nitro	75	> 10	7.234 ± 0.33	8.912 ± 0.45
Sunitinib	-	-	0.035 ± 0.012	-	-
Staurosporin e	-	-	-	6.358 ± 0.24	4.849 ± 0.22

Visualization:









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